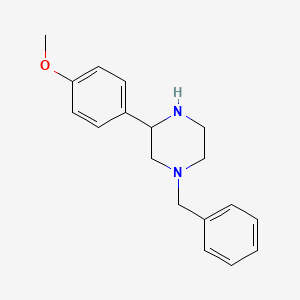

1-Benzyl-3-(4-methoxyphenyl)piperazine

説明

1-Benzyl-3-(4-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

- Unlike other α1 antagonists, HJZ-12 induces apoptosis (programmed cell death) in prostate cells independently of α1 receptor blocking .

Mode of Action

Biochemical Pathways

- HJZ-12 affects several pathways:

- HJZ-12 triggers apoptotic pathways in prostate cells, leading to cell death. RNA-Seq analysis identified anti-apoptotic genes (e.g., Bcl-3, Bmi-1) influenced by HJZ-12. HJZ-12 inhibits cell viability without affecting proliferation .

生化学分析

Biochemical Properties

1-Benzyl-3-(4-methoxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This interaction results in the inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, this compound has been found to bind to serotonin receptors, influencing serotonin signaling pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase-3 and caspase-9 . This compound also affects cell signaling pathways, such as the mitochondrial pathway, leading to the release of cytochrome c and the activation of Bax proteins . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its cytotoxic effects on cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . This compound also interacts with serotonin receptors, modulating serotonin signaling pathways . Additionally, this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to DNA fragmentation and nuclear condensation . These molecular interactions contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity and continuous modulation of serotonin signaling pathways . These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function by increasing acetylcholine levels . At higher doses, it can induce toxic effects, such as nausea, anxiety, and hallucinations . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme system . The compound is metabolized into various metabolites, which are then excreted through the urine. Key enzymes involved in its metabolism include CYP3A4 and CYP2D6 . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to other tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . Transporters and binding proteins, such as P-glycoprotein, facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria of cells . In the mitochondria, it interacts with key proteins involved in the apoptotic pathway, such as cytochrome c and Bax . This subcellular localization is essential for its ability to induce apoptosis and modulate cellular processes.

生物活性

1-Benzyl-3-(4-methoxyphenyl)piperazine (also known as BZP) is a compound of interest due to its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a benzyl group and a 4-methoxyphenyl moiety. Its molecular formula is , and it exhibits a significant affinity for various neurotransmitter receptors, influencing both serotonergic and dopaminergic systems.

Research indicates that BZP operates through multiple mechanisms:

- Serotonin Reuptake Inhibition : BZP has been shown to act on the serotonin reuptake transporter, enhancing extracellular serotonin levels, which may contribute to its psychoactive effects similar to those of MDMA .

- Dopamine Receptor Interaction : It also interacts with dopaminergic systems, albeit with lower potency than its effects on serotonin, suggesting a mixed mechanism of action .

- α1-Adrenoceptor Antagonism : Studies have highlighted its role as an antagonist at α1-adrenoceptors, which may play a part in its therapeutic potential for conditions such as benign prostatic hyperplasia (BPH) .

Anticancer Activity

Recent studies have evaluated the anticancer potential of BZP derivatives. For example, compounds derived from this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including gastric and colon cancers. The presence of specific substituents like 4-chlorophenyl has been linked to enhanced activity .

Antimicrobial Properties

BZP and its derivatives have been assessed for antimicrobial activity. Research indicates that certain piperazine derivatives exhibit antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

Case Studies and Research Findings

- Prostate Growth Suppression : A study involving the α1D/1A antagonist HJZ-12 (related to BZP) showed promising results in reducing prostate growth in an estrogen/androgen-induced rat model by inducing apoptosis without affecting overall cell proliferation .

- Cytotoxicity in Cancer Cells : Research conducted on various Mannich bases derived from piperazine indicated that modifications to the phenyl ring significantly influenced cytotoxicity against gastric cancer cells, highlighting the importance of structural variation .

Data Tables

The following table summarizes key biological activities and their corresponding findings related to this compound:

科学的研究の応用

Pharmacological Applications

Anticancer Activity

Research indicates that 1-Benzyl-3-(4-methoxyphenyl)piperazine (HJZ-12) exhibits anticancer properties by inducing apoptosis in prostate cancer cells. It activates caspase pathways, particularly caspase-3 and caspase-9, leading to programmed cell death. RNA sequencing analyses have identified its influence on anti-apoptotic genes like Bcl-3 and Bmi-1, which are crucial in regulating cell survival and death.

Cognitive Enhancement

In animal models, low doses of this compound have been shown to enhance cognitive functions. This effect is attributed to its ability to increase acetylcholine levels by inhibiting acetylcholinesterase activity, which is vital for neurotransmission in the central nervous system. The ability to cross the blood-brain barrier further supports its potential as a cognitive enhancer.

Table 1: Summary of Key Studies on this compound

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Study A | Anticancer Activity | Induces apoptosis in prostate cancer cells; activates caspase pathways. |

| Study B | Cognitive Enhancement | Enhances cognitive function in animal models; increases acetylcholine levels. |

| Study C | Biochemical Interactions | Inhibits acetylcholinesterase; affects anti-apoptotic gene expression. |

特性

IUPAC Name |

1-benzyl-3-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-21-17-9-7-16(8-10-17)18-14-20(12-11-19-18)13-15-5-3-2-4-6-15/h2-10,18-19H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMDMYKRKYICEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。